2,2,3-Trimethylpentanoic acid

Description

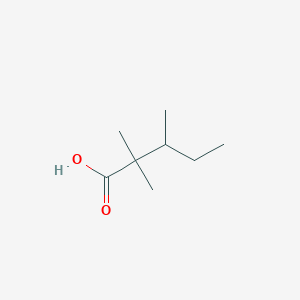

2,2,3-Trimethylpentanoic acid is a branched-chain carboxylic acid with three methyl groups substituted at the 2nd, 2nd, and 3rd positions of the pentanoic acid backbone. Its molecular formula is C₈H₁₄O₂, derived from the parent pentanoic acid (C₅H₁₀O₂) with three additional methyl groups contributing three carbons and six hydrogens. The compound is structurally characterized by its high degree of branching near the carboxylic acid functional group, which significantly influences its physicochemical properties, such as solubility, boiling point, and acidity.

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

2,2,3-trimethylpentanoic acid |

InChI |

InChI=1S/C8H16O2/c1-5-6(2)8(3,4)7(9)10/h6H,5H2,1-4H3,(H,9,10) |

InChI Key |

JAUKQUVPYOBDNP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of 2,2,3-trimethylpentanoic acid involves various methods, including oxidation of suitable precursors or direct alkylation of pentanoic acid derivatives.

Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route. For example, oxidation reactions may use oxidizing agents like potassium permanganate or chromic acid.

Industrial Production: Information on large-scale industrial production methods is limited, as this compound is not commonly produced on an industrial scale.

Chemical Reactions Analysis

Reactivity: 2,2,3-Trimethylpentanoic acid can undergo typical carboxylic acid reactions, such as esterification, amidation, and decarboxylation.

Common Reagents: Reagents like thionyl chloride (SOCl) or acyl chlorides are used for esterification. Alcohols react with the acid to form esters.

Major Products: Ester derivatives are common products. For example, the reaction with methanol yields this compound methyl ester.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis due to its unique structure.

Biology: Limited research, but it may have applications in lipid metabolism studies.

Medicine: Not extensively explored, but its derivatives could be investigated for potential pharmaceutical properties.

Industry: Niche applications in specialty chemicals.

Mechanism of Action

- Detailed mechanisms are scarce, but it likely interacts with cellular pathways due to its structural features.

- Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers

Key structural analogs include:

2,3,4-Trimethylpentanoic Acid (C₈H₁₄O₂): Differs in methyl group placement (positions 2, 3, and 4), leading to distinct steric and electronic effects.

2,4,4-Trimethylpentanoic Acid (C₈H₁₄O₂): Features methyl groups at positions 2, 4, and 3. The symmetric substitution at position 4 could enhance hydrophobic interactions, making it less polar than 2,2,3-trimethylpentanoic acid .

2,3,4,4-Tetramethylpentanoic Acid (C₉H₁₈O₂): Contains an additional methyl group at position 4, increasing molecular weight (158.24 g/mol vs. ~142.20 g/mol for trimethyl variants) and hydrophobicity .

Physicochemical Properties

| Property | This compound* | 2,3,4-Trimethylpentanoic Acid | 2,4,4-Trimethylpentanoic Acid |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight (g/mol) | ~142.20 | ~142.20 | ~142.20 |

| Boiling Point (°C) | Estimated: 220–240 | Estimated: 230–250 | Estimated: 210–230 |

| Acidity (pKa) | ~4.8–5.2† | ~4.9–5.3† | ~5.0–5.5† |

*Estimates based on analog data .

†Branching near the COOH group stabilizes the conjugate base, enhancing acidity.

- Boiling Points: Increased branching reduces intermolecular van der Waals forces, leading to lower boiling points compared to linear isomers (e.g., pentanoic acid, bp ~186°C).

- Solubility: Branched analogs exhibit lower water solubility due to hydrophobic methyl groups. For instance, 2,4,4-trimethylpentanoic acid is less polar and more lipid-soluble than this compound .

Q & A

Q. What is the correct IUPAC nomenclature and structural representation of 2,2,3-trimethylpentanoic acid?

The IUPAC name follows the carboxylic acid naming rules: the longest carbon chain containing the carboxyl group (pentanoic acid) is numbered to give substituents the lowest possible positions. For this compound, the structure includes a pentanoic acid backbone with methyl groups at carbons 2 (two substituents) and 2. The systematic approach involves identifying the parent chain, numbering substituents, and applying di-/tri- prefixes as needed. Structural validation can be achieved via NMR or X-ray crystallography .

Q. What are the common synthetic routes for this compound, and how can purity be optimized?

A typical synthesis involves carboxylation of Grignard reagents. For example, reacting 2,2,3-trimethylbutylmagnesium bromide with CO₂ yields the acid after hydrolysis. Purification steps include distillation (boiling point ~126°C at 18 mmHg) and preparative gas-liquid chromatography (GLC) using Carbowax 20M columns. Purity optimization may require recrystallization in solvents like ethyl acetate or methanol .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : ¹H NMR identifies methyl group splitting patterns (e.g., singlet for equivalent 2,2-methyl groups).

- IR : Confirms the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 144 for C₈H₁₆O₂) and fragmentation patterns validate the structure. Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Q. What safety precautions are necessary when handling this compound in the lab?

Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation. Storage should be in a cool, dry place, away from oxidizers. Emergency procedures include rinsing exposed areas with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated, particularly stereochemical outcomes?

Mechanistic studies employ isotopic labeling (e.g., ¹³C-CO₂) to track carboxylation steps. Stereochemical analysis may involve chiral chromatography or polarimetry to measure optical rotation (e.g., [α]₂₆ᴰ = -13.58° for the (S)-enantiomer). Computational methods (DFT calculations) can predict transition states and enantiomer stability .

Q. What strategies resolve contradictions in reported yields for this compound synthesis?

Discrepancies often arise from varying reaction conditions (e.g., CO₂ pressure, solvent polarity). Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, palladium-catalyzed hydrogenation ( ) may improve yields by reducing side reactions. Cross-validation with literature using standardized protocols is essential .

Q. How does the branching of this compound influence its physicochemical properties and applications?

Branching increases hydrophobicity (log P ~2.5) and reduces melting point compared to linear analogs. These properties enhance solubility in non-polar matrices, making the compound suitable for biofuel additives (e.g., JBEI’s research on trimethylpentanoic acid as a bioenergy precursor). Thermal stability studies (TGA/DSC) can further assess suitability for industrial processes .

Q. What advanced analytical techniques differentiate isomeric impurities in this compound?

High-resolution LC-MS/MS or GC×GC-TOFMS can separate and identify isomers (e.g., 2,3,3-trimethylpentanoic acid). Nuclear Overhauser Effect (NOE) NMR experiments resolve spatial arrangements of methyl groups. Impurity profiling is critical for pharmaceutical-grade synthesis .

Q. How can metabolic pathways of this compound be studied for toxicity assessment?

In vitro assays (e.g., CYP450 inhibition screens) evaluate hepatic metabolism. Radiolabeled tracers (¹⁴C) track metabolic byproducts like 2,2,3-trimethylpentanoyl-CoA. Comparative toxicity studies with alkanoic acids ( ) identify structure-activity relationships (SAR) for risk assessment .

Q. What catalytic systems improve the enantioselective synthesis of this compound?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable asymmetric carboxylation. Enzyme-mediated synthesis using lipases or acyl-CoA synthetases can achieve high enantiomeric excess (ee >95%). Kinetic resolution and dynamic kinetic asymmetric transformations (DYKAT) are emerging strategies .

Methodological Notes

- Data Interpretation : Always cross-reference experimental results with computational models (e.g., Gaussian for NMR chemical shift prediction) and literature databases (NIST, PubChem).

- Contradiction Management : Replicate experiments under controlled conditions and use statistical tools (ANOVA, t-tests) to validate reproducibility.

- Safety Protocols : Regularly update SDS and conduct hazard operability (HAZOP) studies for scaled-up synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.